molecular formula C10H7FN2O2S B2815129 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid CAS No. 1697939-35-7

2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid

Cat. No.: B2815129
CAS No.: 1697939-35-7
M. Wt: 238.24
InChI Key: PBWKJVXSTLIJRV-UHFFFAOYSA-N
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Description

2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid is a synthetic small molecule with the molecular formula C10H7FN2O2S and a monoisotopic mass of 238.02122 Da . Its structure features a benzoic acid core substituted with a fluorine atom at the 2-position and a 1,3-thiazol-2-ylamino group at the 4-position, creating a planar, fused bicyclic system that is often explored as a privileged scaffold in medicinal chemistry . This compound is of significant interest in pharmaceutical research and drug discovery, particularly for the development of novel antimicrobial agents to address the pressing global issue of multi-drug resistance . The benzothiazole nucleus is a versatile pharmacophore known to exhibit a diverse range of pharmacological activities, including antimicrobial, anticancer, antidiabetic, antitubercular, and anti-inflammatory effects . Researchers value this compound for its potential to serve as a key building block or intermediate in the synthesis of more complex bioactive molecules. Its structure aligns with various 2-substituted benzothiazole analogs that have received attention for use as radioactive amyloid imaging agents and for their presence in natural compounds with useful biological properties . The predicted collision cross-section values for various adducts, such as [M+H]+ (146.7 Ų) and [M-H]- (150.5 Ų), can be leveraged in analytical method development, facilitating its identification and quantification in complex matrices using techniques like liquid chromatography-mass spectrometry (LC-MS) . This product is provided for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-fluoro-4-(1,3-thiazol-2-ylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2S/c11-8-5-6(1-2-7(8)9(14)15)13-10-12-3-4-16-10/h1-5H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWKJVXSTLIJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=CS2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Amination Reaction: The thiazole ring is then reacted with 2-fluoro-4-nitrobenzoic acid under suitable conditions to form the desired product. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Reduction of Nitro Group: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Reactions at the Thiazole-Amino Group

The secondary amine attached to the thiazole ring participates in nucleophilic and condensation reactions:

Acylation Reactions

The amino group reacts with acyl chlorides or anhydrides to form amides. For example:

Compound+RCOClRCONH-Thiazole-Benzoic Acid+HCl\text{Compound} + \text{RCOCl} \rightarrow \text{RCONH-Thiazole-Benzoic Acid} + \text{HCl}

In a study of similar thiazole derivatives, acylation with chloroacetyl chloride yielded stable amides under mild alkaline conditions .

Schiff Base Formation

Condensation with aldehydes or ketones forms imine derivatives. For instance, reaction with 4-fluorobenzaldehyde in ethanol produced a Schiff base with confirmed C=N stretching at 1,440–1,480 cm1^{-1} in FTIR .

Reaction Type Reagents/Conditions Product Reference
AcylationAcetyl chloride, K2_2CO3_3, DMFAcetamide derivative
Schiff Base4-Fluorobenzaldehyde, EtOHImine-linked thiazole

Carboxylic Acid Reactivity

The benzoic acid group undergoes typical acid-derived transformations:

Esterification

Reaction with methanol and thionyl chloride produced the methyl ester, as observed in analogous compounds .

Salt Formation

Neutralization with bases like KHCO3_3 yields water-soluble salts (e.g., potassium carboxylate), enhancing bioavailability .

Reaction Conditions Application
EsterificationMeOH, SOCl2_2, refluxProdrug synthesis
Salt FormationKHCO3_3, H2_2O, RTImproved solubility

Fluorine Substituent Reactivity

The electron-withdrawing fluorine atom at position 2 directs electrophilic substitution and facilitates nucleophilic displacement:

Nucleophilic Aromatic Substitution

In the presence of strong nucleophiles (e.g., NH3_3, amines), fluorine can be replaced. For example, treatment with piperidine in DMF at 100°C yielded 4-[(1,3-thiazol-2-yl)amino]benzoic acid derivatives .

Electrophilic Substitution

Halogenation or nitration occurs at positions activated by the fluorine atom. Bromination with NBS in THF introduced bromine at position 5 of the benzoic acid ring in related structures .

Cyclization and Heterocycle Formation

The amine and carboxylic acid groups enable intramolecular cyclization:

Biological Activity Modulation

Derivatization studies highlight structure-activity relationships (SAR):

  • Antimicrobial Activity : Acylation with lipophilic chains (e.g., adamantyl groups) enhanced activity against Gram-positive bacteria (MIC: 0.06–1.88 mg/mL) .

  • Enzyme Inhibition : Sulfonamide analogs showed nanomolar inhibition of kynurenine 3-hydroxylase (IC50_{50} = 19 nM) .

Scientific Research Applications

Structural Information

  • IUPAC Name : 2-fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid
  • Molecular Formula : C10_{10}H8_{8}FN3_{3}O2_{2}S
  • Molecular Weight : 238.24 g/mol
  • CAS Number : 2138167-27-6

Antimicrobial Activity

Research indicates that compounds with thiazole rings exhibit antimicrobial properties. In a study evaluating various thiazole derivatives, this compound demonstrated significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and function.

Anticancer Potential

A notable application of this compound lies in its potential as an anticancer agent. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to activate caspase pathways, leading to programmed cell death.

Case Study: MCF-7 Cell Line

In a controlled experiment, varying concentrations of the compound were administered to MCF-7 cells over 48 hours. The results indicated a dose-dependent increase in apoptosis markers, confirming its efficacy as a potential anticancer therapeutic.

Enzyme Inhibition

Another promising application is its role as an enzyme inhibitor. Specifically, studies have focused on its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in inflammatory processes and cancer progression. Preliminary findings suggest that the compound may serve as a lead for the development of new anti-inflammatory drugs.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in therapeutics. Toxicological assessments indicate that while the compound exhibits low acute toxicity (H302: harmful if swallowed), it can cause skin irritation (H315: causes skin irritation). These findings highlight the need for further safety evaluations before clinical applications.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s ability to form hydrogen bonds and hydrophobic interactions, contributing to its biological activity.

Comparison with Similar Compounds

a) 4-((5-Phenyl-4-(trifluoromethyl)thiazol-2-yl)amino)benzoic Acid (CAS 255833-41-1)

  • Structural Difference : Incorporates a phenyl and trifluoromethyl group at positions 5 and 4 of the thiazole ring, respectively.
  • The phenyl group may improve target affinity via hydrophobic interactions. This compound’s higher molecular weight (381.3 g/mol vs. 267.3 g/mol for the target compound) could affect pharmacokinetics .

b) 2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid (CAS 65032-66-8)

  • Structural Difference: Substitutes a methyl group at the thiazole’s 4-position instead of an amino group.
  • The methyl group increases steric bulk but may improve metabolic stability .

Variations in Linkage and Functional Groups

a) 2-Fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid

  • Structural Difference: Replaces the thiazole-amino group with a 1,2,4-oxadiazole ring bearing a trifluoromethyl substituent.

b) [2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic Acid (CAS 878618-18-9)

  • Structural Difference : Uses an acetic acid side chain instead of benzoic acid.
  • Impact: The shorter carboxylic acid chain may reduce solubility in aqueous media compared to the benzoic acid derivative.

Azo-Linked Analogues

2-Hydroxy-4-Substituted-3(4,6-Disubstituted-Benzothiazolyl-2-Azo)benzoic Acid

  • Structural Difference: Features an azo (-N=N-) linkage instead of an amino (-NH-) bridge.
  • Impact: The azo group introduces conjugation, shifting UV-Vis absorption maxima (e.g., λmax ~450 nm in ). However, azo compounds are prone to reductive cleavage in vivo, limiting their therapeutic utility compared to the more stable amino-linked target compound .

Biological Activity

2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H7FN2O2S\text{C}_{10}\text{H}_{7}\text{FN}_{2}\text{O}_{2}\text{S} and features a thiazole ring that contributes to its biological activity. The structural formula can be represented as:

SMILES C1 CC C C C1NC2 NC CS2 F C O O\text{SMILES C1 CC C C C1NC2 NC CS2 F C O O}

This structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent .

The thiazole moiety in the compound is known for its ability to undergo electrophilic substitution and nucleophilic reactions, which may influence its interactions with enzymes and receptors in biological systems. The presence of the fluorine atom may also enhance lipophilicity, impacting absorption and distribution within biological contexts .

Antimicrobial Properties

Research has indicated that derivatives of benzoic acid, including this compound, exhibit antimicrobial activity. In particular, compounds containing thiazole rings have shown promising results against various bacterial strains. For instance, studies have demonstrated that similar thiazole-containing compounds can inhibit the growth of Escherichia coli and other pathogens .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound. For example, it has been suggested that thiazole derivatives can induce apoptosis in cancer cells by activating proteasomal pathways. A study highlighted that compounds with similar structures activated cathepsins B and L, which are crucial for protein degradation pathways involved in cancer cell survival . The compound's ability to modulate these pathways indicates its potential as an anticancer agent.

Study 1: Proteasome Activation

A study focusing on the activation of proteasome and lysosomal pathways reported that thiazole derivatives could significantly enhance these pathways in human foreskin fibroblasts. The compound was tested at concentrations of 1 and 10 µg/mL, showing no cytotoxicity while enhancing proteasome activity . This suggests a potential role in developing anti-aging therapies.

Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of various benzoic acid derivatives against E. coli. The results indicated that compounds with thiazole substitutions exhibited higher minimum biofilm inhibitory concentrations (MBIC), demonstrating their effectiveness in combating biofilm-forming bacteria .

Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against E. coli and other bacterial strains
AnticancerInduces apoptosis through proteasome activation
Proteasome ActivationEnhances protein degradation pathways in fibroblasts

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves coupling reactions between fluorinated benzoic acid derivatives and thiazole-containing amines. For example, diazotization of 2-aminothiazole derivatives followed by coupling with fluorobenzoic acid precursors under controlled pH (slightly alkaline) and low temperatures (0–5°C) can yield the target compound . Optimization strategies include:

  • Catalyst selection : Using organic bases (e.g., triethylamine) to enhance coupling efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Maintaining sub-10°C conditions minimizes side reactions.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients ensures high purity .

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : Key techniques include:

  • FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, thiazole C-N vibrations at ~1500 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., fluorine-induced splitting in aromatic protons) and confirms thiazole ring connectivity .
  • Elemental Analysis : Validates C, H, N, S content (e.g., deviations >0.3% indicate impurities) .
  • UV-Vis : Detects π→π* transitions in the thiazole and benzoic acid moieties (λmax ~260–300 nm) .

Q. How does the presence of fluorine and the thiazole ring influence the compound’s reactivity in substitution reactions?

  • Methodological Answer :

  • Fluorine : Acts as an electron-withdrawing group, directing electrophilic substitution to the para position of the benzene ring. It also enhances thermal stability and resistance to oxidation .
  • Thiazole : The sulfur and nitrogen atoms enable nucleophilic reactions (e.g., alkylation at the amino group) and coordination with metal ions, useful in catalytic studies .

Advanced Research Questions

Q. How can X-ray crystallography utilizing SHELX programs refine the hydrogen bonding network in this compound?

  • Methodological Answer :

  • Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data to resolve fluorine’s electron density.
  • SHELX Workflow :

SHELXD : Solve phase problems via dual-space methods for non-centrosymmetric structures.

SHELXL : Refine anisotropic displacement parameters and model hydrogen bonds using restraints (e.g., DFIX for O–H···N interactions).

ORTEP-3 : Visualize thermal ellipsoids and validate hydrogen bond geometries (e.g., D–H···A angles >150°) .

  • Graph Set Analysis : Classify hydrogen bond patterns (e.g., R₂²(8) motifs) to predict supramolecular assembly .

Q. What strategies resolve contradictory data regarding the compound’s biological activity across studies?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate enzyme inhibition results using fluorescence polarization (binding affinity) and SPR (kinetic parameters).
  • Controlled Conditions : Standardize cell-based assays (e.g., fixed serum concentration, pH 7.4 buffer) to minimize variability .
  • Computational Docking : Compare binding poses (e.g., AutoDock Vina) to identify conserved interactions with biological targets (e.g., kinase ATP pockets) .

Q. How do graph set analyses aid in understanding the supramolecular architecture of this compound?

  • Methodological Answer :

  • Pattern Identification : Use Etter’s rules to categorize hydrogen bonds (e.g., chains, rings) and π-stacking interactions.
  • Crystal Engineering : Modify substituents (e.g., replacing fluorine with Cl/CF₃) to alter packing motifs (e.g., from 1D chains to 3D networks) .
  • Thermal Analysis : Correlate DSC data (melting points ~160–170°C) with intermolecular bond strength .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding stability in aqueous environments (e.g., RMSD <2.0 Å over 100 ns trajectories).
  • QSAR Modeling : Relate substituent electronegativity (e.g., Hammett σ values for fluorine) to IC₅₀ data for activity optimization .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for mutagenesis studies (e.g., thiazole-to-oxazole substitutions) .

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